N,N'-bis(4-acetylphenyl)hexanediamide
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Overview
Description
N,N’-bis(4-acetylphenyl)hexanediamide is an organic compound characterized by the presence of two acetylphenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-acetylphenyl)hexanediamide typically involves the reaction of hexanediamine with 4-acetylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-acetylphenyl)hexanediamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-acetylphenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the acetylphenyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of N,N’-bis(4-carboxyphenyl)hexanediamide.
Reduction: Formation of N,N’-bis(4-hydroxyphenyl)hexanediamide.
Substitution: Formation of nitro or halogenated derivatives of N,N’-bis(4-acetylphenyl)hexanediamide.
Scientific Research Applications
N,N’-bis(4-acetylphenyl)hexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-acetylphenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of proteins, modulating their activity. The hexanediamide backbone provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N,N’-bis(4-acetylphenyl)hexanediamide can be compared with other similar compounds, such as:
N,N’-bis(4-methylphenyl)hexanediamide: Similar structure but with methyl groups instead of acetyl groups, leading to different chemical reactivity and biological activity.
N,N’-bis(4-carboxyphenyl)hexanediamide: Oxidized form with carboxylic acid groups, which may exhibit different solubility and binding properties.
N,N’-bis(4-hydroxyphenyl)hexanediamide: Reduced form with hydroxyl groups, potentially offering different hydrogen bonding capabilities.
The uniqueness of N,N’-bis(4-acetylphenyl)hexanediamide lies in its acetyl groups, which provide specific chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N,N'-bis(4-acetylphenyl)hexanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15(25)17-7-11-19(12-8-17)23-21(27)5-3-4-6-22(28)24-20-13-9-18(10-14-20)16(2)26/h7-14H,3-6H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZINLNPUSUTMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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